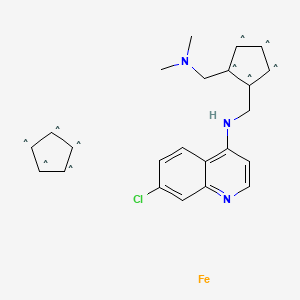
Ferrochloroquine;SSR97193
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroquine is a synthetic antimalarial compound related to chloroquine. It is unique due to its organometallic structure, which includes a ferrocene moiety. This compound has shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferroquine is synthesized through a convergent reductive amination process. The synthesis involves the condensation of an aldehyde-amino ferrocene with 7-chloroquinolin-4-amine, followed by reduction and hydrolysis . The reaction conditions typically include the use of an aqueous solution of ammonia or citric acid during the hydrolysis stage .
Industrial Production Methods: Industrial production of ferroquine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Ferroquine undergoes various chemical reactions, including:
Oxidation: Ferroquine can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form.
Substitution: Ferroquine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Various substituted derivatives of ferroquine.
Wissenschaftliche Forschungsanwendungen
Ferroquine has a wide range of scientific research applications:
Wirkmechanismus
Ferroquine exerts its antimalarial effects through a multifactorial mechanism:
Targeting Lipids: It disrupts lipid metabolism in the parasite.
Inhibiting Hemozoin Formation: Ferroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generating Reactive Oxygen Species: The compound generates reactive oxygen species, leading to oxidative stress and parasite death
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A traditional antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial with a different mechanism of action, often used in combination therapies.
Ferrocene Derivatives: Other ferrocene-based compounds have been explored for their antimalarial and anticancer activities
Uniqueness of Ferroquine: Ferroquine’s uniqueness lies in its organometallic structure, which enhances its ability to overcome chloroquine resistance.
Eigenschaften
Molekularformel |
C23H24ClFeN3 |
|---|---|
Molekulargewicht |
433.8 g/mol |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H; |
InChI-Schlüssel |
UZTPLPOYSVSMBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C[C]1[CH][CH][CH][C]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















